![molecular formula C7H8N2O2S B1614793 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide CAS No. 359-84-2](/img/structure/B1614793.png)
2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is a novel scaffold with various pharmacological activities . It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The biological activities of this compound are attributed to the many functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been achieved via Mn-catalyzed synthesis . This process involves acceptorless dehydrogenative annulation .Molecular Structure Analysis
The molecular structure of this compound involves a sulfur atom adjacent to at least one ring nitrogen atom . The functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for its activity .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by the functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the functional groups attached to the ring .Scientific Research Applications
Chemical Synthesis and Transformation
2H-1,2,4-Benzothiadiazine derivatives are utilized in various chemical syntheses and transformations. One study reports an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through a novel ring contraction process, highlighting their relevance in pharmacology and industry (Fülöpová et al., 2015). Another research focuses on transformations of 2H-1,2,3-benzothiadiazine 1,1-dioxides, including nucleophilic substitution and demethylation, demonstrating their potential as versatile building blocks in organic and medicinal chemistry (Gyűjtő et al., 2020).
Modulation of Receptor Activities
These compounds have been studied for their biological activities, particularly as modulators of receptor functions. A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives have been synthesized and evaluated for their role as allosteric modulators of AMPA/kainate receptors, a crucial target in neuroscience research (Braghiroli et al., 2002).
Structural and Physical Chemistry Analysis
These derivatives have also been the subject of structural and physical chemistry analysis. For instance, crystal structures of specific benzothiadiazine derivatives have been determined, providing insights into their molecular configurations and potential interactions (Bombieri et al., 1990).
Novel Synthesis Approaches
New methods for synthesizing these derivatives have been explored. A study describes the synthesis of 3,4-dihydro-(2H)-1,2,4-benzothiadiazine-1,1-dioxides using intermolecular reductive cyclization, a technique that expands the possibilities for generating these compounds (Zhong et al., 2000).
Cognitive Enhancer Research
Additionally, research has been conducted on the development of cognitive enhancers using these derivatives. For example, 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been evaluated for their cognitive-enhancing effects, particularly as potentiators of AMPA receptors (Francotte et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide, also known as 3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are the AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system. The compound has also been found to have antifungal activity against various phytopathogenic fungi .
Mode of Action
The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. In terms of its antifungal activity, the compound inhibits the growth of various phytopathogenic fungi .
Biochemical Pathways
Its antifungal activity indicates it may disrupt essential processes in fungi, such as cell wall synthesis or ergosterol biosynthesis .
Pharmacokinetics
Its potent activity against ampa receptors and fungi suggests it is likely to have good bioavailability .
Result of Action
The modulation of AMPA receptors by this compound can lead to enhanced synaptic transmission, which may have implications for cognitive enhancement . Its antifungal activity results in the inhibition of growth of various phytopathogenic fungi .
Safety and Hazards
Future Directions
The future directions for 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide research involve exploring its various pharmacological activities and developing new derivatives with enhanced activities . For instance, a series of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins has been designed, synthesized, and tested against various phytopathogenic fungi .
properties
IUPAC Name |
3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXYPUDKVYVJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189466 | |
Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
359-84-2 | |
Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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